Differential Normal Cell Cytotoxicity: 35-Fold Safety Margin Over Doxorubicin
Anticancer agent 75 (compound 3h) exhibits at least 35-fold lower cytotoxicity toward normal human kidney cells compared to the doxorubicin standard. This represents a direct head-to-head comparison of safety margins between two topoisomerase II-targeting agents, quantifying the therapeutic window advantage of the indoloquinoline scaffold over the anthracycline comparator [1].
| Evidence Dimension | Cytotoxicity to normal human kidney cell line |
|---|---|
| Target Compound Data | ≥35× less toxic than doxorubicin standard |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic topoisomerase II inhibitor) |
| Quantified Difference | >35-fold reduced cytotoxicity |
| Conditions | HEK-293 normal human embryonic kidney cell line; MTT assay; 72-hour exposure |
Why This Matters
For procurement decisions involving in vitro oncology models where normal tissue toxicity confounds interpretation, the 35-fold safety margin directly reduces off-target cytotoxicity artifacts relative to doxorubicin controls.
- [1] Akkachairin B, Rodphon W, Reamtong O, Mungthin M, Tummatorn J, Thongsornkleeb C, Ruchirawat S. Synthesis of neocryptolepines and carbocycle-fused quinolines and evaluation of their anticancer and antiplasmodial activities. Bioorganic Chemistry. 2020;98:103732. View Source
